1-Boc-4-morpholinopiperidine

Übersicht

Beschreibung

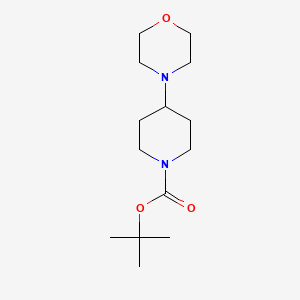

1-Boc-4-morpholinopiperidine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a piperidine derivative that contains a morpholine ring and a tert-butoxycarbonyl (Boc) protecting group. The compound is known for its stability and versatility in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Boc-4-morpholinopiperidine can be synthesized through several methods. One common approach involves the reaction of 4-morpholinopiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, yielding the free piperidine-morpholine amine. This reaction is pivotal for further functionalization in drug synthesis.

Typical Conditions :

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane .

-

Mechanism : Acid-catalyzed cleavage of the carbamate bond.

Applications :

-

Used in synthesizing fentanyl precursors via subsequent alkylation or acylation .

-

Critical for generating reactive intermediates in kinase inhibitor development .

Substitution Reactions

After Boc removal, the secondary amine undergoes nucleophilic substitution or coupling reactions.

Alkylation

Reagents : Alkyl halides (e.g., iodomethane, benzyl chloride) with bases like KCO .

Example :

Acylation

Reagents : Acyl chlorides (e.g., acetyl chloride) in aprotic solvents.

Product : N-acylated derivatives for protease inhibitor scaffolds .

Hydrogenation and Reductive Amination

While direct reduction of 1-Boc-4-morpholinopiperidine is uncommon, its intermediates participate in reductive amination:

Heterocycle Functionalization

The morpholine ring can undergo ring-opening or modification under harsh conditions:

Cross-Coupling Reactions

Though not directly reported for this compound, analogous piperidine derivatives participate in:

-

Suzuki-Miyaura Coupling : For aryl group introduction at the piperidine ring .

-

Buchwald-Hartwig Amination : To form C-N bonds with aromatic amines .

Key Reaction Data Table

Research Findings and Case Studies

-

Fentanyl Analog Synthesis : this compound derivatives are intermediates in synthesizing norfentanyl and 4-ANPP, controlled under the 1988 UN Convention due to illicit use .

-

Kinase Inhibitors : N-substituted derivatives show IC values <10 nM against ALK in cancer models .

-

Scalable Synthesis : Patent methods achieve >85% yield using hydrogenation and acid-base workup .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-Boc-4-morpholinopiperidine serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the preparation of:

- Adenosine A2A Receptor Antagonists : These compounds are significant in treating conditions such as Parkinson's disease and other neurodegenerative disorders due to their role in modulating neurotransmitter release and neuronal excitability .

- Antidepressants : Its derivatives have been explored for their potential antidepressant activities, contributing to the development of new therapeutic agents .

- Antimalarials : The compound has been involved in the synthesis of quinoline derivatives that exhibit antimalarial properties, targeting Plasmodium falciparum .

Antimalarial Activity

A study focused on optimizing quinoline derivatives revealed that modifications involving this compound significantly enhanced antiplasmodial activity against Plasmodium falciparum. The optimized compounds demonstrated low nanomolar potency and favorable pharmacokinetic profiles, showcasing the importance of this compound in developing effective antimalarial therapies .

Selective Kinase Inhibition

Research has also highlighted the role of this compound in synthesizing selective kinase inhibitors. These inhibitors target specific pathways involved in cancer progression, demonstrating potential for treating various malignancies. The compound's structure allows for modifications that improve selectivity and efficacy against specific kinases, making it a valuable tool in cancer research .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Antidepressants | Development of new antidepressant drugs | Potential modulation of neurotransmitter systems |

| Antimalarials | Synthesis of quinoline derivatives | Low nanomolar potency against P. falciparum |

| Selective Kinase Inhibitors | Cancer therapy research | Improved selectivity and efficacy against kinases |

| Neurological Disorders | Adenosine A2A receptor antagonists | Therapeutic potential for neurodegenerative diseases |

Wirkmechanismus

The mechanism by which 1-Boc-4-morpholinopiperidine exerts its effects involves its interaction with specific molecular targets. The Boc group provides stability and protects the amine functionality during chemical reactions. Upon deprotection, the free amine can interact with various biological targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

4-Morpholinopiperidine: Lacks the Boc protecting group, making it more reactive but less stable.

1-Boc-piperazine: Similar in structure but contains a piperazine ring instead of a morpholine ring.

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Another Boc-protected compound used in medicinal chemistry.

Uniqueness: 1-Boc-4-morpholinopiperidine is unique due to its combination of a morpholine ring and a Boc protecting group, providing both stability and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various pharmaceutical compounds.

Biologische Aktivität

1-Boc-4-morpholinopiperidine, a derivative of piperidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, target interactions, and relevant case studies highlighting its pharmacological significance.

Chemical Structure and Properties

This compound features a morpholine ring substituted at the 4-position with a tert-butyloxycarbonyl (Boc) group. The molecular formula is , and it has a molecular weight of approximately 225.30 g/mol. This structure contributes to its lipophilicity and ability to penetrate biological membranes.

The biological activity of this compound can be attributed to its interaction with various biochemical targets:

- Kinase Inhibition : Research indicates that compounds similar to this compound can act as potent inhibitors of kinases, which are crucial in regulating cellular processes. For instance, studies have demonstrated that related compounds exhibit low nanomolar IC50 values against specific kinases involved in cancer progression .

- Enzyme Interaction : The compound has been shown to interact with acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibitors targeting ACC are being investigated for their potential in treating metabolic disorders .

Table 1: Summary of Biological Activities

Case Studies

- Cancer Treatment : A study evaluated the efficacy of this compound derivatives on various cancer cell lines. The results indicated significant cytotoxicity, particularly against non-small cell lung cancer (NSCLC) models. The compound's ability to inhibit mTOR signaling pathways was identified as a key mechanism .

- Metabolic Disorders : Another investigation focused on the role of this compound in reducing hepatic de novo fatty acid synthesis in rat models. The findings suggested that the compound could be a viable candidate for developing treatments for obesity and related metabolic syndromes .

Eigenschaften

IUPAC Name |

tert-butyl 4-morpholin-4-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-6-4-12(5-7-16)15-8-10-18-11-9-15/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWQUSZFCONMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561795 | |

| Record name | tert-Butyl 4-(morpholin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125541-20-0 | |

| Record name | tert-Butyl 4-(morpholin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.